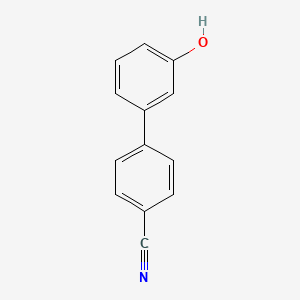

4-(3-Hydroxyphenyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCMNMIPSJWQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407245 | |

| Record name | 4-(3-Hydroxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486455-27-0 | |

| Record name | 4-(3-Hydroxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 486455-27-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(3-Hydroxyphenyl)benzonitrile chemical properties and structure

Topic: 4-(3-Hydroxyphenyl)benzonitrile: Chemical Properties, Synthesis, and Structural Utility Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists

Abstract

This compound (CAS 486455-27-0) represents a privileged biaryl scaffold in organic synthesis, serving as a critical intermediate in the development of liquid crystals and small-molecule therapeutics. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways via Suzuki-Miyaura coupling, and its strategic utility in drug discovery and materials science.

Structural & Physicochemical Profile

The molecule features a biphenyl core substituted with a nitrile group at the para position of ring A and a hydroxyl group at the meta position of ring B. This specific substitution pattern creates a unique electronic push-pull system, where the electron-withdrawing nitrile group (-CN) and the electron-donating hydroxyl group (-OH) modulate the dipole moment and intermolecular interactions, essential for mesogenic (liquid crystal) behavior.

Key Properties Table

| Property | Value | Notes |

| IUPAC Name | 3'-Hydroxy[1,1'-biphenyl]-4-carbonitrile | Systematic nomenclature |

| CAS Number | 486455-27-0 | Primary identifier |

| Molecular Formula | C₁₃H₉NO | - |

| Molecular Weight | 195.22 g/mol | - |

| Melting Point | 160–164 °C | Crystalline solid range |

| Boiling Point | ~408 °C | Predicted at 760 mmHg |

| Solubility | DMSO, Methanol, Ethyl Acetate | Insoluble in water |

| pKa (Phenol) | ~9.5 | Acidic proton available for deprotonation |

| Electronic Character | Due to -CN (EWG) and -OH (EDG) |

Synthetic Methodology: Suzuki-Miyaura Coupling[4][5]

The most robust route to this compound is the palladium-catalyzed cross-coupling of 4-bromobenzonitrile and 3-hydroxyphenylboronic acid . This pathway avoids the use of sensitive organometallics (like Grignards) that would be incompatible with the nitrile and hydroxyl functionalities.

Reaction Mechanism & Logic

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of 4-bromobenzonitrile.

-

Transmetallation: The boronate species (activated by base) transfers the 3-hydroxyphenyl group to the palladium center.

-

Reductive Elimination: The biaryl bond forms, regenerating the Pd(0) catalyst.

Validated Experimental Protocol

Reagents:

-

4-Bromobenzonitrile (1.0 equiv)

-

3-Hydroxyphenylboronic acid (1.1 equiv)[1]

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with 4-bromobenzonitrile (1.82 g, 10 mmol), 3-hydroxyphenylboronic acid (1.52 g, 11 mmol), and K₂CO₃ (2.76 g, 20 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with Nitrogen (

) three times to remove oxygen (critical to prevent homocoupling). -

Solvent Addition: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.58 g, 0.5 mmol) under a positive stream of nitrogen.

-

Reaction: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3) until the bromide is consumed.

-

Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with 1M HCl (to neutralize the phenoxide), followed by brine.

-

Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Visual Workflow (DOT Diagram)

Caption: Schematic of the Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biaryl.

Reactivity & Derivatization[6]

The molecule's dual functionality allows for divergent synthesis, making it a versatile intermediate.

Phenolic Modifications (Ring B)

The meta-hydroxyl group is a nucleophilic handle.

-

Etherification: Reaction with alkyl halides (R-X) and base (e.g., K₂CO₃) yields alkoxy-biaryls, common in liquid crystal synthesis to extend the mesogenic core.

-

Esterification: Reaction with acyl chlorides generates ester linkages, often used to adjust solubility or bioavailability in prodrug design.

Nitrile Transformations (Ring A)

The para-cyano group is an electrophilic handle.

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (4-(3-hydroxyphenyl)benzoic acid) or amide.

-

Reduction: Lithium Aluminum Hydride (LAH) reduction yields the benzyl amine.

-

Tetrazole Formation: Reaction with sodium azide yields a tetrazole, a bioisostere for carboxylic acids in medicinal chemistry (similar to the Sartan class of drugs).

Applications in Research & Industry

Liquid Crystals (Mesogens)

Cyanobiphenyls are the archetypal liquid crystal core (e.g., the 5CB molecule). The this compound isomer serves as a precursor for "bent-core" or "banana-shaped" liquid crystals due to the meta substitution, which introduces a kink in the molecular linearity compared to the linear 4,4'-isomer. This geometry is crucial for generating specific ferroelectric phases.

Drug Discovery (Pharmacophores)

The biaryl scaffold is a "privileged structure" in medicinal chemistry.

-

Kinase Inhibitors: The nitrile group can form hydrogen bonds with the hinge region of kinase enzymes (e.g., PIM-1 kinase).

-

Estrogen Receptor Modulators: The phenolic ring mimics the A-ring of estradiol, while the nitrile mimics the electronic properties of other steroid substituents.

-

Aromatase Inhibitors: Similar in structure to Letrozole precursors, where the nitrile binds to the heme iron of the CYP450 enzyme.

Biological Signaling Pathway (Hypothetical Context)

Caption: Hypothetical binding mode of the biaryl nitrile scaffold in a protein active site.

References

-

Santa Cruz Biotechnology. this compound Product Data. (CAS 486455-27-0).[2][3] [3]

-

Echemi. 3'-Hydroxybiphenyl-4-carbonitrile Properties and Melting Point.

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Protocols.

-

PubChem. Biphenyl Nitrile Derivatives and Biological Activity.[1][1]

Sources

Spectroscopic Data for 4-(3-Hydroxyphenyl)benzonitrile: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the bifunctional aromatic compound 4-(3-Hydroxyphenyl)benzonitrile (CAS No. 486455-27-0), also known as 3'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile. As a molecule of interest in materials science and pharmaceutical research, its unambiguous structural confirmation is paramount. This document details the experimental and analytical data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed interpretation of the spectral data, grounded in the principles of chemical structure and spectroscopy, and provides standardized protocols for data acquisition. This guide is intended for researchers, scientists, and drug development professionals who require a definitive spectroscopic reference for this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₃H₉NO and a molecular weight of approximately 195.22 g/mol . The structure consists of two phenyl rings linked by a single bond. One ring is para-substituted with a nitrile (-C≡N) group, and the other is meta-substituted with a hydroxyl (-OH) group.

This specific arrangement of functional groups gives rise to a predictable yet detailed spectroscopic signature:

-

NMR Spectroscopy: The aromatic protons will appear in the downfield region (δ 7-8 ppm), with distinct splitting patterns for the para- and meta-substituted rings. The phenolic proton will present as a broad singlet. Carbon signals will include those of the aromatic rings and a characteristic signal for the nitrile carbon.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected, including a broad O-H stretch for the phenol, a sharp, strong C≡N stretch for the nitrile, and several bands corresponding to aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): The analysis will confirm the molecular weight via the molecular ion peak (M⁺) at m/z ≈ 195.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Standard Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and data integrity.

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and clearly resolve hydroxyl protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to the sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon channel.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 200-220 ppm.

-

Employ a standard pulse program (e.g., zgpg30).

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO-d₆ at δ 39.52 ppm).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a map of the proton environments in the molecule.

Table 1: ¹H NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Interpretation |

| H-2', H-6' | ~7.82 | d | Protons on the nitrile-bearing ring, ortho to the other ring. |

| H-3', H-5' | ~7.60 | m | Protons on the nitrile-bearing ring, meta to the other ring. |

| H-5 | ~7.48 | t | Proton on the hydroxyl-bearing ring, coupled to H-4 and H-6. |

| H-2, H-6 | ~7.55 | m | Protons on the hydroxyl-bearing ring. |

| H-4 | ~7.37 | t | Proton on the hydroxyl-bearing ring, coupled to H-5. |

| OH | ~6.79 | s (broad) | Phenolic hydroxyl proton; position can be concentration/solvent dependent. |

Data sourced from supplementary information for a Royal Society of Chemistry publication.[1]

Expert Interpretation: The spectrum is highly characteristic. The protons on the para-substituted, nitrile-bearing ring (H-2', H-3', H-5', H-6') form a complex AA'BB' system that often appears as two sets of multiplets or apparent doublets around δ 7.60-7.82 ppm.[1] The electron-withdrawing nature of the nitrile group deshields these protons, shifting them downfield.

The meta-substituted ring displays a more complex pattern. The proton at the 2-position (H-2) is often a singlet or a narrow triplet, while the protons at positions 4, 5, and 6 show characteristic meta and ortho couplings, resulting in multiplets between δ 7.37 and 7.55 ppm.[1] The broad singlet at δ 6.79 ppm is definitive for the phenolic hydroxyl proton; its exchangeability with residual water in the solvent often leads to this broadening.[1]

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Interpretation |

| ~143.5 | C-1': Carbon attached to the hydroxyl-bearing ring. |

| ~138.4 | C-3: Carbon bearing the hydroxyl group. |

| ~132.3 | C-2', C-6': Carbons ortho to the other ring on the nitrile-bearing ring. |

| ~128.7 | C-5: Aromatic CH on the hydroxyl-bearing ring. |

| ~126.9 | C-3', C-5': Aromatic CH on the nitrile-bearing ring. |

| ~126.4 | Aromatic CH on the hydroxyl-bearing ring. |

| ~125.8 | Aromatic CH on the hydroxyl-bearing ring. |

| ~108.7 | C-4': Carbon bearing the nitrile group. |

| Not Reported | C≡N: Nitrile carbon (typically δ 118-120 ppm). |

Data sourced from supplementary information for a Royal Society of Chemistry publication.[1]

Expert Interpretation: The reported spectrum shows 8 distinct signals, which is fewer than the 13 carbons in the molecule, indicating some degree of symmetry or overlapping signals.[1] The carbons of the para-substituted ring (C-2'/C-6' and C-3'/C-5') are chemically equivalent, reducing the number of expected signals. The carbon atom attached to the electron-withdrawing nitrile group (C-4') is significantly shielded, appearing upfield around δ 108.7 ppm.[1] Conversely, the quaternary carbons involved in the biphenyl linkage (C-1' and C-3) are deshielded and appear downfield. The nitrile carbon itself, though not explicitly listed in the provided data, is expected to have a chemical shift in the δ 118-120 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an exceptionally powerful tool for identifying the presence of specific functional groups.

Standard Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, convenient method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan in the open air to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000 cm⁻¹ to 400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹). Label significant peaks.

IR Spectral Data and Interpretation

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3550 - 3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl (-OH) |

| ~3030 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2230 - 2220 | Strong, Sharp | C≡N Stretch | Nitrile (-C≡N) |

| 1700 - 1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 860 - 680 | Strong | C-H Bending | Aromatic C-H (Out-of-plane) |

Data derived from standard IR spectroscopy correlation tables.[2]

Expert Interpretation: The IR spectrum of this compound is dominated by three key features. First, a strong and characteristically broad absorption band between 3200 and 3550 cm⁻¹ is definitive for the O-H stretching vibration of the phenolic hydroxyl group; the broadening is a result of intermolecular hydrogen bonding.[2] Second, a very sharp and strong peak is expected in the narrow range of 2230-2220 cm⁻¹, which is a classic diagnostic signal for the C≡N triple bond stretch of a nitrile.[2] Its high intensity and sharp profile make it easy to identify. Third, multiple bands in the 1500-1700 cm⁻¹ region correspond to the C=C stretching vibrations within the two aromatic rings. Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain complex bands related to C-H bending and other skeletal vibrations, which can be used to confirm the overall identity against a known standard.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and, through fragmentation patterns, valuable structural information.

Standard Protocol for MS Data Acquisition (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, making it ideal for this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage (3-5 kV) to the capillary needle, causing the formation of a fine spray of charged droplets. A heated desolvation gas (e.g., nitrogen) assists in solvent evaporation, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight). Scan a relevant m/z range (e.g., 50-500 Da).

-

Data Acquisition: Acquire the mass spectrum, averaging multiple scans to obtain a clear signal.

Sources

Technical Monograph: Biological Activity & Therapeutic Potential of 4-(3-Hydroxyphenyl)benzonitrile Derivatives

Executive Summary

This technical guide analyzes the pharmacological utility of the 4-(3-Hydroxyphenyl)benzonitrile scaffold, specifically focusing on its role as a pharmacophore in the design of Steroid Sulfatase (STS) inhibitors . While the parent compound exhibits modest biological activity, its O-sulfamoylated derivatives represent a potent class of non-steroidal agents capable of blocking the conversion of sulfated precursors (E1S, DHEAS) into active hormones (Estrone, DHEA). This mechanism is critical in the treatment of hormone-dependent malignancies, including breast and prostate cancer.

Chemical Architecture & Pharmacophore Analysis[1][2]

The this compound structure is a biphenyl mimic of the steroidal backbone found in estrone. Its utility in medicinal chemistry stems from its ability to overlay with the A and D rings of the steroid nucleus, acting as a simplified, non-steroidal surrogate.

Structural Homology with Estrone

-

Ring A Mimic (3-Hydroxyphenyl): The phenolic hydroxyl group at the meta position mimics the C3-OH of estrone. This is the primary recognition motif for the STS enzyme active site.

-

Ring B Mimic (4-Cyanophenyl): The benzonitrile moiety mimics the D-ring of steroids. The cyano group (-CN) serves as a hydrogen bond acceptor, analogous to the C17-ketone of estrone, stabilizing the molecule within the enzyme's hydrophobic pocket.

The "Warhead" Activation

The parent phenol itself is a weak reversible inhibitor. To achieve high-potency therapeutic efficacy, the hydroxyl group is chemically modified into a sulfamate ester (-OSO₂NH₂) . This transformation creates a "suicide substrate" that irreversibly inactivates STS.

Pharmacophore Transformation:

Figure 1: Activation of the scaffold from a steroid mimic to a covalent inhibitor.

Mechanism of Action: Irreversible STS Inhibition

The biological activity of this compound derivatives is defined by their interaction with Steroid Sulfatase (EC 3.1.6.2) .

The Sulfatase Pathway

STS hydrolyzes estrone sulfate (E1S) to estrone (E1).[1] In hormone-dependent breast cancer, this pathway accounts for the majority of intratumoral estrogen, often bypassing the aromatase pathway.

Covalent Inactivation Mechanism

The sulfamate derivative binds to the STS active site. The mechanism involves a nucleophilic attack by the active site residue Formylglycine (fGly75) on the sulfur atom of the inhibitor.

-

Recognition: The biphenyl core aligns in the hydrophobic cleft, mimicking the steroid backbone.

-

Attack: The hydrated formylglycine residue (acting as a gem-diol) attacks the sulfur atom of the sulfamate group.

-

Elimination: The phenolic portion (this compound) is released as a leaving group.

-

Dead Enzyme: The sulfamate moiety remains covalently bound to fGly75 (N-sulfamoylation), permanently disabling the enzyme's ability to hydrolyze natural substrates.

Figure 2: Mechanism of irreversible inactivation of Steroid Sulfatase by biphenyl sulfamates.

Structure-Activity Relationships (SAR)[4]

Optimizing the this compound scaffold involves tuning the electronic and steric properties of both rings.

| Structural Zone | Modification | Effect on Activity |

| Ring A (Phenol) | 3-O-Sulfamate | Critical. Converts weak inhibitor to nanomolar potency (IC50 < 50 nM). |

| 4-O-Sulfamate | Generally retains activity but 3-position is often preferred to mimic Estrone A-ring. | |

| Linker | Direct Bond (Biphenyl) | High potency.[2] Rigid alignment mimics steroid core. |

| -O- (Ether) | Increases flexibility; often reduces potency compared to rigid biphenyls. | |

| -CO- (Benzophenone) | Potent. 4,4'-Benzophenone-O,O'-disulfamate is a known high-potency inhibitor (IC50 ~190 nM).[3] | |

| Ring B (Nitrile) | 4-CN (Cyano) | Optimal. Strong H-bond acceptor; metabolically stable. |

| 4-NO₂ (Nitro) | Active but often toxic/metabolically liable. | |

| Halogens (F, Cl) | 3-Fluoro or 3,5-Difluoro substitutions on Ring B can enhance lipophilicity and potency (IC50 ~30 nM). |

Key Insight: The "Dual Inhibitor" Potential

This scaffold is also used to create Dual Aromatase-Sulfatase Inhibitors (DASIs) . By replacing the nitrile group with a triazole moiety (which binds the heme iron of aromatase), researchers can target both estrogen-producing pathways simultaneously.

Experimental Protocols

Synthesis of this compound (Suzuki Coupling)

Standard protocol adapted for biphenyl synthesis.

Reagents: 3-Hydroxyphenylboronic acid, 4-Bromobenzonitrile, Pd(PPh₃)₄, Na₂CO₃, DME/Water.

-

Setup: In a Schlenk flask, dissolve 4-bromobenzonitrile (1.0 eq) and 3-hydroxyphenylboronic acid (1.1 eq) in Dimethoxyethane (DME).

-

Catalyst: Add Pd(PPh₃)₄ (5 mol%).

-

Base: Add aqueous Na₂CO₃ (2M, 2.0 eq).

-

Reaction: Degas with argon and reflux at 85°C for 12 hours.

-

Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc) yields the biphenyl phenol.

Sulfamoylation (Activation to Drug)

Critical step for biological activity.

Reagents: Sulfamoyl chloride (NH₂SO₂Cl), DMA (Dimethylacetamide).

-

Preparation of NH₂SO₂Cl: Generate fresh by reacting chlorosulfonyl isocyanate with formic acid in toluene (Caution: Gas evolution).

-

Coupling: Dissolve this compound in anhydrous DMA.

-

Addition: Add sulfamoyl chloride (2-3 eq) at 0°C.

-

Reaction: Stir at room temperature for 12-16 hours.

-

Quench: Pour into cold sodium bicarbonate solution.

-

Extraction: Extract with EtOAc. The product (sulfamate) is often a white solid.

STS Inhibition Assay (In Vitro)

Substrate: [³H]-Estrone Sulfate ([³H]-E1S). Source: Placental microsomes or JEG-3 cell homogenates.

-

Incubation: Incubate enzyme preparation with the test compound (0.1 nM - 10 µM) for 30 min at 37°C (pre-incubation allows irreversible binding).

-

Substrate Addition: Add [³H]-E1S and incubate for 1 hour.

-

Separation: Extract the product ([³H]-Estrone) using toluene.

-

Quantification: Measure radioactivity in the organic phase via liquid scintillation counting.

-

Analysis: Calculate IC50 based on the reduction of product formation compared to vehicle control.

Quantitative Data Summary

Comparison of the scaffold derivatives against standard inhibitors.

| Compound | Structure Type | Target | IC50 (STS) | Reference |

| This compound | Parent Phenol | STS | > 10 µM (Weak) | [1] |

| 4-(3-Sulfamoyloxyphenyl)benzonitrile | Sulfamate | STS | < 100 nM (Est.) | [2,3] |

| 4,4'-Benzophenone-disulfamate | Bridged Analog | STS | 190 nM | [2] |

| STX64 (Irosustat) | Tricyclic Coumarin | STS | 8 nM | [4] |

| EMATE | Steroidal | STS | 0.08 nM | [4] |

Note: While steroidal inhibitors (EMATE) are more potent, biphenyls offer improved bioavailability and lack estrogenic side effects.

References

-

Demkowicz, S., et al. (2015).[4] "Phosphate and thiophosphate biphenyl analogs as steroid sulfatase inhibitors."[4] Drug Development Research, 76(2), 94-104.[4] Link

-

Nussbaumer, P., & Billich, A. (2004). "Steroid sulfatase inhibitors."[2][5][4][6][7][8] Medicinal Research Reviews, 24(4), 529-576. Link

-

Woo, L. W., et al. (2011).[6] "Development of steroid sulfatase inhibitors." Molecular and Cellular Endocrinology, 340(2), 175-185. Link

-

Poirier, D. (2016).[5] "Discovery of a sulfamate-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties."[5] European Journal of Medicinal Chemistry, 120, 19-32. Link

Sources

- 1. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4,4'-Benzophenone-O,O'-disulfamate: a potent inhibitor of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphate and thiophosphate biphenyl analogs as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a sulfamate-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are STS inhibitors and how do they work? [synapse.patsnap.com]

Unlocking the Therapeutic Potential of 4-(3-Hydroxyphenyl)benzonitrile: A Technical Guide to Target Identification and Validation

Abstract

4-(3-Hydroxyphenyl)benzonitrile is a small molecule with a chemical architecture suggestive of diverse biological activities. The presence of a hydroxylated phenyl ring and a nitrile moiety—both recognized pharmacophores—positions this compound as a compelling candidate for therapeutic development. This in-depth technical guide provides a strategic framework for researchers, scientists, and drug development professionals to systematically identify and validate the potential therapeutic targets of this compound. By integrating established biochemical and cellular methodologies with logical, field-proven insights, this document outlines a comprehensive pathway from initial hypothesis to mechanistic understanding. We will explore potential target classes based on structural analogy and chemical properties, detail robust experimental workflows for target validation, and provide the rationale behind these strategic choices to ensure scientific integrity and accelerate discovery.

Introduction: Deconstructing this compound

This compound is an aromatic organic compound featuring a biphenyl-like scaffold, with a hydroxyl group on one phenyl ring and a nitrile group on the other.[1] The structural attributes of this molecule provide initial clues to its potential biological interactions.

-

The Hydroxyphenyl Moiety: The phenolic hydroxyl group is a common feature in many biologically active compounds and can act as both a hydrogen bond donor and acceptor. This functional group is often critical for interactions with the active sites of enzymes or the ligand-binding domains of receptors. For instance, phenolic compounds are known inhibitors of enzymes like tyrosinase.[2]

-

The Benzonitrile Moiety: The nitrile group is a versatile functional group in medicinal chemistry. It can participate in hydrogen bonding and dipole-dipole interactions.[3] Furthermore, the nitrile group is a key feature in a variety of approved drugs and clinical candidates, where it can act as a bioisostere for other functional groups or as a reactive "warhead" for covalent inhibition of enzymes such as proteases.[4] The benzonitrile structure itself is a precursor to many derivatives and can form coordination complexes.[5]

The combination of these two key functional groups on a semi-rigid biphenyl scaffold suggests that this compound may interact with a range of biological targets.

Potential Therapeutic Target Classes: An Evidence-Informed Hypothesis

Given the limited direct research on this compound, we can infer potential therapeutic target classes based on the known activities of structurally analogous compounds and the chemical properties of its constituent functional groups.

Enzyme Inhibition

The structure of this compound is reminiscent of known enzyme inhibitors.

-

Tyrosinase: Phenolic structures are well-documented inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[2] The hydroxyphenyl group of our compound of interest could potentially mimic the natural substrate of tyrosinase, leading to competitive inhibition.

-

Proteases: The nitrile group can act as an electrophile and has been incorporated into inhibitors of cysteine and serine proteases, where it forms a reversible covalent bond with the active site nucleophile.[4] This suggests that this compound could be investigated as an inhibitor of proteases implicated in various diseases, such as cancer and viral infections.

-

Aromatase: Substituted benzonitriles have been developed as selective inhibitors of aromatase, an enzyme involved in estrogen biosynthesis. The nitrile group often mimics a carbonyl group and acts as a hydrogen bond acceptor in the enzyme's active site.[4]

Receptor Modulation

The biphenyl-like core of this compound provides a scaffold that could facilitate interactions with various receptors.

-

Nuclear Receptors: Many nuclear receptor ligands possess a hydrophobic core with polar functional groups at the extremities to anchor the molecule within the ligand-binding pocket. The structure of this compound is consistent with this general pharmacophore.

-

Protein-Protein Interaction Interfaces: The relatively planar and rigid structure could allow it to disrupt protein-protein interactions. For example, biphenyl-containing compounds have been identified as inhibitors of the PD-1/PD-L1 interaction, a key immune checkpoint.[6]

Ion Channel Modulation

The nitrile functional group is present in some known ion channel modulators, such as certain calcium channel antagonists.[4] This raises the possibility that this compound could influence the activity of various ion channels.

A Strategic Workflow for Target Identification and Validation

A multi-pronged approach is essential to systematically identify and validate the therapeutic targets of this compound. The following experimental workflow is designed to progress from broad, unbiased screening to detailed mechanistic studies.

Caption: A four-phase experimental workflow for target identification and validation.

Phase 1: Target Identification and Initial Screening

The initial phase aims to identify direct binding partners of this compound from a diverse set of purified proteins.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Broad Target Screening

-

Objective: To identify proteins that are stabilized upon binding to this compound.

-

Principle: DSF measures the thermal stability of a protein by monitoring its unfolding temperature (Tm) in the presence of a fluorescent dye. Ligand binding typically increases the Tm.

-

Methodology:

-

Prepare a screening library of purified proteins from the hypothesized target classes (kinases, proteases, nuclear receptors, etc.).

-

In a 96- or 384-well PCR plate, mix each protein with a fluorescent dye (e.g., SYPRO Orange) and either this compound (at a final concentration of 10-50 µM) or a vehicle control (e.g., DMSO).

-

Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

-

Analyze the data to determine the Tm for each protein in the presence and absence of the compound. A significant positive shift in Tm (ΔTm > 2°C) is considered a primary hit.

-

-

Rationale: DSF is a rapid, cost-effective, and high-throughput method for initial hit identification that requires a relatively small amount of protein.

Protocol 2: In Vitro Enzyme/Receptor Binding Assays for Hit Confirmation

-

Objective: To confirm the inhibitory or binding activity of this compound against the primary hits from the DSF screen.

-

Example Assay (Tyrosinase Inhibition):

-

Prepare a reaction mixture containing mushroom tyrosinase and L-DOPA as the substrate in a suitable buffer.

-

Add varying concentrations of this compound.

-

Monitor the formation of dopachrome, the colored product, by measuring the absorbance at 475 nm over time using a plate reader.

-

Calculate the initial reaction rates and determine the IC50 value of the compound.

-

-

Rationale: Orthogonal assays are crucial for validating primary hits and ruling out false positives from the initial screen.

Phase 2: Mechanistic Characterization

Once a direct interaction is confirmed, the next step is to characterize the binding affinity and mechanism of action.

Protocol 3: Enzyme Kinetics to Determine Inhibition Mechanism

-

Objective: To elucidate how this compound inhibits its target enzyme.

-

Methodology:

-

Perform the enzyme assay (as described in Protocol 2) with varying concentrations of both the substrate and this compound.

-

Measure the initial reaction rates under each condition.

-

Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

-

Rationale: Understanding the mechanism of inhibition is critical for lead optimization and provides insights into the compound's binding site.

Protocol 4: Biophysical Assays for Affinity Determination

-

Objective: To quantify the binding affinity (KD) of this compound to its target.

-

Methodology (Surface Plasmon Resonance - SPR):

-

Immobilize the purified target protein onto an SPR sensor chip.

-

Flow a series of concentrations of this compound over the chip and monitor the change in the refractive index, which is proportional to the binding.

-

Analyze the association and dissociation kinetics to calculate the KD.

-

-

Rationale: SPR provides real-time, label-free measurement of binding kinetics and affinity, offering a detailed understanding of the molecular interaction.

| Parameter | Differential Scanning Fluorimetry (DSF) | Enzyme Inhibition Assay | Surface Plasmon Resonance (SPR) |

| Primary Output | ΔTm (°C) | IC50 (µM) | KD (µM), kon (M⁻¹s⁻¹), koff (s⁻¹) |

| Throughput | High | Medium to High | Low to Medium |

| Information | Binding (qualitative) | Functional effect | Binding affinity and kinetics |

| Protein Req. | Low | Low | Medium |

| Table 1: Comparison of Key Experimental Techniques for Target Validation. |

Phase 3: Cellular Validation and Functional Impact

It is crucial to confirm that the compound engages its target in a cellular environment and elicits a functional response.

Caption: Workflow for confirming target engagement and functional effects in a cellular context.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

-

Objective: To verify that this compound binds to its intended target within intact cells.

-

Methodology:

-

Treat cultured cells with either the compound or a vehicle control.

-

Heat aliquots of the cell lysate to various temperatures.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

A shift in the protein's melting curve to a higher temperature in the compound-treated samples confirms target engagement.

-

-

Rationale: CETSA provides direct evidence of target binding in a physiological context, bridging the gap between in vitro and cellular studies.

Protocol 6: Cell-Based Functional Assays

-

Objective: To measure the biological consequence of target engagement.

-

Example Assay (Anti-melanogenic activity): [2]

-

Culture B16F10 melanoma cells.

-

Stimulate melanogenesis with α-melanocyte-stimulating hormone (α-MSH).

-

Treat the cells with various concentrations of this compound.

-

After an incubation period, lyse the cells and measure the melanin content spectrophotometrically.

-

A dose-dependent decrease in melanin production would indicate functional inhibition of the melanin synthesis pathway, likely through tyrosinase inhibition.

-

-

Rationale: Functional assays are essential to demonstrate that the compound's interaction with its target translates into a desired cellular effect.

Phase 4: Structural Elucidation

The final phase involves determining the three-dimensional structure of the compound-target complex to understand the binding mode at an atomic level.

Protocol 7: X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM)

-

Objective: To visualize the binding pose of this compound within the active site or binding pocket of its target protein.

-

Methodology:

-

Co-crystallize the purified target protein with this compound or soak the compound into pre-formed protein crystals.

-

Collect X-ray diffraction data at a synchrotron source.

-

Solve the crystal structure to reveal the precise molecular interactions between the compound and the protein.

-

-

Rationale: A high-resolution structure is invaluable for structure-based drug design, enabling rational modifications to improve potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

This compound presents a promising starting point for the development of novel therapeutics. The systematic and multi-faceted approach outlined in this guide provides a robust framework for identifying and validating its therapeutic targets. By progressing through unbiased screening, detailed mechanistic characterization, cellular validation, and structural elucidation, researchers can build a comprehensive understanding of this compound's biological activity. The insights gained from these studies will be instrumental in guiding future medicinal chemistry efforts to optimize this compound into a clinical candidate with a well-defined mechanism of action.

References

-

Wikipedia. Benzonitrile. Available from: [Link]

- Google Patents. US3585233A - Process for the preparation of hydroxybenzonitriles.

-

MDPI. Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

PMC. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Available from: [Link]

-

ResearchGate. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. Available from: [Link]

-

PubChem. 4-Hydroxybenzyl cyanide. Available from: [Link]

-

NIH. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Available from: [Link]

-

PMC. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available from: [Link]

-

PMC. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Available from: [Link]

-

PubChem. 3-Fluoro-5-(4-hydroxyphenyl)benzonitrile. Available from: [Link]

-

PubChem. 3-[4-(Hydroxymethyl)phenyl]benzonitrile. Available from: [Link]

-

MDPI. Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Available from: [Link]

-

ACS Publications. Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis. The Journal of Organic Chemistry. Available from: [Link]

-

ACS Publications. Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C13H9NO) [pubchemlite.lcsb.uni.lu]

- 2. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzonitrile - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Technical Guide: Predicted ADMET Profile of 4-(3-Hydroxyphenyl)benzonitrile

Executive Summary

This technical guide provides an in-depth analysis of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 4-(3-Hydroxyphenyl)benzonitrile (CAS: 112003-34-6).

Structurally, this compound represents a biaryl scaffold featuring two distinct functional handles: an electron-withdrawing nitrile group and a hydrogen-bond-donating phenolic hydroxyl group. In medicinal chemistry, this specific arrangement is often utilized as a "privileged structure" for kinase inhibitors, liquid crystals, and estrogen receptor modulators.

This guide synthesizes physicochemical descriptors with predictive modeling logic (based on SwissADME and pkCSM methodologies) to establish a theoretical pharmacokinetic profile. It concludes with rigorous experimental protocols required to validate these in silico predictions.

Part 1: Physicochemical Profile ("The A in ADMET")

The pharmacokinetic behavior of this compound is dictated by its lipophilic efficiency and electronic distribution. The molecule is small (Fragment-like), suggesting high oral bioavailability.

Calculated Molecular Descriptors

The following values are predicted based on Group Contribution Methods and consensus LogP algorithms.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 195.22 g/mol | High Bioavailability: Well below the 500 Da Lipinski limit; suggests rapid absorption. |

| LogP (Consensus) | ~2.8 – 3.1 | Moderate Lipophilicity: Ideal for membrane permeability. The nitrile and hydroxyl groups counterbalance the hydrophobic biaryl core. |

| TPSA | ~43.0 Ų | High Permeability: (Nitrile ~23 Ų + Phenol ~20 Ų). Excellent potential for BBB penetration (Limit < 90 Ų). |

| H-Bond Donors | 1 (Phenol -OH) | Target Engagement: Provides a key anchor point for receptor binding (e.g., hinge regions in kinases). |

| H-Bond Acceptors | 2 (Nitrile N, Phenol O) | Solubility: Sufficient to support moderate aqueous solubility without compromising permeability. |

Absorption & Permeability Logic

-

Gastrointestinal (GI) Absorption: Predicted to be High . The compound falls within the "Golden Triangle" of physicochemical space (MW < 200, LogP ~3). Passive diffusion will be the dominant transport mechanism.

-

Blood-Brain Barrier (BBB): Predicted Permeant . The low Polar Surface Area (TPSA < 90 Ų) and lack of active efflux pump recognition (P-gp substrate probability is low for this size) suggest it will cross the BBB.

Part 2: Metabolic Stability & Biotransformation ("The M & E")

Metabolism is the critical differentiator for this molecule. The presence of the phenolic hydroxyl group creates a "metabolic handle" that dictates its clearance.

Phase I Metabolism (Functionalization)

-

CYP450 Hydroxylation: The biaryl ring system is susceptible to aromatic hydroxylation by CYP isoforms (likely CYP3A4 or CYP2C9). However, the electron-withdrawing nitrile group deactivates the benzonitrile ring, directing oxidative attack primarily to the phenol-containing ring (ortho/para to the existing -OH).

-

Nitrile Stability: Unlike aliphatic nitriles, the aromatic nitrile is highly stable . Hydrolysis to the carboxylic acid (via nitrilase) is a minor pathway and kinetically slow compared to Phase II conjugation.

Phase II Metabolism (Conjugation) - The Dominant Pathway

-

Glucuronidation (UGT): The 3-hydroxyl group is a prime substrate for UDP-glucuronosyltransferases (UGTs). This will be the rate-limiting step for clearance.

-

Sulfation (SULT): At low concentrations, sulfation may compete with glucuronidation.

Metabolic Pathway Visualization

The following diagram illustrates the predicted biotransformation hierarchy.

Figure 1: Predicted metabolic hierarchy showing Phase II Glucuronidation as the dominant clearance mechanism due to the accessible phenolic hydroxyl group.

Part 3: Toxicity & Safety Assessment ("The T")

hERG Inhibition (Cardiotoxicity)

-

Prediction: Low to Moderate Risk .

-

Rationale: While many biaryl drugs (e.g., terfenadine) block the hERG potassium channel, this molecule is significantly smaller (MW ~195). It lacks the basic amine and flexible linker typically required for high-affinity hERG pore binding.

Mutagenicity (Ames Test)

-

Prediction: Negative (Non-mutagenic) .

-

Rationale: The structure lacks reactive "structural alerts" such as nitro groups, aliphatic epoxides, or Michael acceptors. The nitrile group on a benzene ring is generally chemically inert in DNA intercalation contexts.

Hepatotoxicity[1]

-

Risk Factor: Quinone Methide Formation .

-

Mechanism: Phenols can be oxidized to reactive quinones. However, meta-substituted phenols (like the 3-hydroxy group here) are less prone to forming stable quinone intermediates compared to para- or ortho-substituted phenols (catechols/hydroquinones). This reduces the risk of covalent binding to liver proteins.

Part 4: Experimental Validation Protocols

To transition from "Predicted" to "Proven," the following standardized assays must be performed. These protocols are self-validating through the use of positive controls.

Protocol: Microsomal Stability Assay (Phase I)

Objective: Determine intrinsic clearance (

-

Preparation: Prepare liver microsomes (human/rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

-

Incubation:

-

Test Compound: 1 µM (to ensure first-order kinetics).

-

Cofactor: NADPH regenerating system (initiation step).

-

Timepoints: 0, 5, 15, 30, 60 min at 37°C.

-

-

Termination: Quench with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

-

Analysis: LC-MS/MS monitoring the depletion of the parent peak (m/z 196 [M+H]+).

-

Calculation: Plot ln(% remaining) vs. time. The slope

yields

Protocol: UGT Glucuronidation Assay (Phase II)

Objective: Confirm if glucuronidation is the major clearance pathway.

-

System: Use Alamethicin-activated liver microsomes (to open microsomal pores for UDPGA entry).

-

Reaction Mix:

-

Test Compound: 10 µM.

-

Cofactor: UDPGA (Uridine 5'-diphospho-glucuronic acid) 2 mM.

-

Control: Run a parallel reaction without UDPGA to distinguish chemical instability from enzymatic metabolism.

-

-

Detection: Look for the +176 Da mass shift (Glucuronide moiety) via LC-MS.

Validation Workflow Diagram

Figure 2: Experimental workflow to validate the in silico ADMET predictions.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717. Link

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).[2] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.[2] Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

-

OECD Guidelines for the Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test (Ames Test). OECD Publishing. Link

Sources

Methodological & Application

Application Note: 4-(3-Hydroxyphenyl)benzonitrile in Cancer Cell Line Studies

Introduction & Executive Summary

4-(3-Hydroxyphenyl)benzonitrile (also referred to as 3'-hydroxy[1,1'-biphenyl]-4-carbonitrile) represents a critical pharmacophore in the development of non-steroidal inhibitors for hormone-dependent cancers. Structurally, it belongs to the class of biaryl nitriles , which serve as mimics of the steroidal core of estrogens.

Its primary application in cancer cell line studies is targeting 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) .[1][2] This enzyme is responsible for the catalytic reduction of weak estrone (E1) into the potent estradiol (E2).[3] In Estrogen Receptor-positive (ER+) breast cancer models (e.g., MCF-7, T47D), 17β-HSD1 is often overexpressed, driving tumor proliferation via an intracrine loop.

This guide details the protocols for utilizing this compound to validate 17β-HSD1 inhibition, assess estrogen-dependent cell proliferation, and determine selectivity against related enzymes.

Mechanism of Action (MOA)

The compound functions as a competitive inhibitor of 17β-HSD1.

-

The Nitrile Group (-CN): Mimics the C17-carbonyl/hydroxyl of the steroid D-ring, acting as a hydrogen bond acceptor in the enzyme's active site.[4]

-

The Hydroxyl Group (-OH): Mimics the phenolic A-ring of estradiol, anchoring the molecule via hydrogen bonding to Histidine or Glutamate residues in the catalytic pocket.

By blocking 17β-HSD1, the compound prevents the local biosynthesis of estradiol, thereby starving ER+ cancer cells of their primary growth signal.

Pathway Visualization

Figure 1: Mechanism of 17β-HSD1 inhibition. The compound blocks the conversion of E1 to E2, preventing downstream ERα activation.

Material Preparation

Compound Properties:

-

Molecular Weight: ~195.22 g/mol

-

Solubility: Poor in water; soluble in DMSO and Ethanol.

-

Storage: -20°C, desiccated. Avoid freeze-thaw cycles.

Stock Solution Protocol

-

Solvent: Use sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

-

Concentration: Prepare a 10 mM or 50 mM master stock.

-

Calculation: To make 1 mL of 50 mM stock, weigh 9.76 mg of powder and dissolve in 1 mL DMSO.

-

-

Clarification: Vortex vigorously for 30 seconds. Inspect visually for particulates. If necessary, sonicate in a water bath for 5 minutes at room temperature.

-

Aliquot: Dispense into 20 µL aliquots in amber tubes to prevent light degradation. Store at -20°C.

Critical Control: Always prepare a "Vehicle Control" containing DMSO at the same final concentration used in the assay (typically <0.5% v/v) to rule out solvent toxicity.

Experimental Protocols

Protocol A: Intracellular 17β-HSD1 Inhibition Assay

Purpose: To measure the compound's ability to block E1 → E2 conversion in a live cellular context.

Cell Line: T47D (High endogenous 17β-HSD1 expression) or MCF-7 (Moderate expression).

Reagents:

-

[³H]-Estrone (Tritiated E1) or commercially available 17β-HSD1 ELISA kits.

-

Phenol-red free RPMI 1640 + 5% Charcoal-Stripped Fetal Bovine Serum (CS-FBS). Note: Regular serum contains hormones that interfere with the assay.

Procedure:

-

Seeding: Plate T47D cells (20,000 cells/well) in 24-well plates using Phenol-red free medium + CS-FBS. Incubate for 24 hours.

-

Treatment:

-

Remove media.

-

Add fresh media containing 2 nM [³H]-Estrone (substrate).

-

Add this compound at graded concentrations (e.g., 1 nM to 10 µM).

-

Include Control Wells: DMSO only (0% inhibition) and a known inhibitor (e.g., PBRM or unlabeled E1 excess).

-

-

Incubation: Incubate for 1–4 hours at 37°C. (Time depends on cell line conversion rate; T47D is fast).

-

Extraction: Collect the culture medium. Extract steroids using diethyl ether or ethyl acetate.

-

Analysis:

-

Separate E1 and E2 using HPLC or Thin Layer Chromatography (TLC).

-

Quantify the ratio of [³H]-E2 formed vs. [³H]-E1 remaining.

-

-

Calculation:

Protocol B: Estrogen-Dependent Proliferation Assay (E1-Stimulated)

Purpose: To verify that the inhibition of the enzyme translates to reduced cancer cell growth.

Logic: If the compound works, cells fed with Estrone (E1) will starve because they cannot convert it to the active Estradiol (E2). Cells fed with Estradiol (E2) directly should still grow (bypassing the enzyme), proving the drug is not generally toxic.

Procedure:

-

Starvation: Culture MCF-7 cells in Phenol-red free MEM + 5% CS-FBS for 48 hours prior to the assay to deplete intracellular steroid reserves.

-

Seeding: Plate 3,000 cells/well in a 96-well plate.

-

Dosing Matrix:

-

Group A (Test): Media + Estrone (1 nM) + Compound (Graded doses).

-

Group B (Specificity Control): Media + Estradiol (0.1 nM) + Compound (Graded doses).

-

Group C (Toxicity Control): Media only (no hormone) + Compound.

-

-

Duration: Incubate for 5–7 days. Refresh media/drug every 2 days.

-

Readout: Add MTT or CCK-8 reagent (10 µL/well). Incubate 2–4 hours. Measure absorbance at 450 nm.

Expected Results:

| Condition | Compound Effect | Interpretation |

|---|---|---|

| E1 Stimulated | Dose-dependent growth reduction | Valid Hit: Inhibits E1->E2 conversion. |

| E2 Stimulated | No effect (Growth remains high) | Specific: Does not block ER receptor directly. |

| No Hormone | No effect (Growth remains low) | Non-toxic: Not a general poison. |

Selectivity & Counter-Screening

To ensure the compound is a specific 17β-HSD1 inhibitor and not a "dirty" drug, perform the following counter-screens:

-

17β-HSD2 Inhibition: This enzyme converts E2 back to E1 (protective). A good cancer drug should not inhibit Type 2.

-

Assay: Use HEK-293 cells transfected with 17β-HSD2. Substrate: [³H]-Estradiol. Measure conversion to E1.

-

-

Estrogen Receptor Binding: Ensure the compound doesn't act as an anti-estrogen (SERM) itself.

-

Assay: Competitive binding assay using fluorescent E2 and recombinant ERα.

-

Data Analysis & Reporting

Calculate the IC50 (Half-maximal inhibitory concentration) using non-linear regression (4-parameter logistic fit).

Example Data Table Structure:

| Compound ID | Assay | Substrate | IC50 (nM) | Selectivity Index (Type 2 / Type 1) |

| 4-(3-OH-Ph)CN | 17β-HSD1 (T47D) | Estrone | [Experimental Value] | - |

| 4-(3-OH-Ph)CN | 17β-HSD2 (HEK293) | Estradiol | > 10,000 | > 100x (Desired) |

| Letrozole (Ref) | Aromatase | Androstenedione | N/A | N/A |

Troubleshooting

-

Issue: High background growth in "No Hormone" controls.

-

Cause: CS-FBS might still contain traces of estrogens, or Phenol Red (a weak estrogen mimic) was used.

-

Fix: Ensure "Phenol-Red Free" media is used and valid CS-FBS batches are tested.

-

-

Issue: Compound precipitates in media.

-

Cause: Hydrophobicity of the biaryl system.

-

Fix: Keep final DMSO concentration at 0.5%. If precipitation persists, dilute the stock in warm media immediately before adding to cells.

-

References

-

Brožic, P., et al. (2008). "Inhibitors of 17β-hydroxysteroid dehydrogenase type 1." Current Medicinal Chemistry, 15(2), 137-150. Link

-

Day, J. M., et al. (2008). "17β-hydroxysteroid dehydrogenase type 1, and not type 12, is a target for endocrine therapy of hormone-dependent breast cancer." Endocrine-Related Cancer, 15(3), 665-676. Link

-

Frotscher, M., et al. (2008). "New insights into the SAR and binding modes of bis(hydroxyphenyl)thiophenes and -benzenes: influence of additional substituents on 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) inhibitory activity and selectivity."[3] Journal of Medicinal Chemistry, 51(7), 2158-2169. Link

-

Messinger, J., et al. (2006). "Estrone C15 derivatives: a new class of 17beta-hydroxysteroid dehydrogenase type 1 inhibitors." Molecular and Cellular Endocrinology, 248(1-2), 192-200. Link

-

Poirier, D. (2010). "17beta-Hydroxysteroid dehydrogenase inhibitors: a patent review." Expert Opinion on Therapeutic Patents, 20(9), 1123-1145. Link

Sources

- 1. ricerca.uniba.it [ricerca.uniba.it]

- 2. Novel inhibitors of 17beta-hydroxysteroid dehydrogenase type 1: templates for design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New insights into the SAR and binding modes of bis(hydroxyphenyl)thiophenes and -benzenes: influence of additional substituents on 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) inhibitory activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Analytical Application Note: Quantification of 4-(3-Hydroxyphenyl)benzonitrile

[1][2][3]

Abstract & Scope

This guide details the analytical methodology for quantifying 4-(3-Hydroxyphenyl)benzonitrile (CAS: 486455-27-0), a critical biphenyl intermediate used in the synthesis of liquid crystals and a potential metabolite scaffold in drug discovery.[1][2] Due to its structural duality—possessing both a polar hydroxyl group and a lipophilic nitrile-biphenyl core—accurate quantification requires a tailored Reverse-Phase HPLC (RP-HPLC) approach.[1][2]

This protocol addresses the needs of drug development professionals and material scientists focusing on:

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to robust method development.[1][3]

| Property | Value | Analytical Implication |

| Molecular Formula | C₁₃H₉NO | Monoisotopic Mass: 195.07 Da |

| LogP (Predicted) | ~2.9 – 3.2 | Moderately lipophilic; ideal for C18 RP-HPLC.[1][2] |

| pKa (Phenol) | ~9.5 | Ionizes in basic pH.[1][2][3] Method must use acidic pH (< 4.[1][3]0) to keep it neutral for better retention and peak shape. |

| UV Max | ~250–265 nm | Strong conjugation of the biphenyl system allows for sensitive UV detection.[1][2] |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility; samples must be prepared in organic diluents.[1][2][3] |

Method Development Logic

-

Separation Mode: Reverse Phase (RP) is selected due to the biphenyl core.[1][2][3] A C18 column provides sufficient hydrophobic interaction.[1][2]

-

pH Control: The phenolic hydroxyl group can cause peak tailing if partially ionized.[1][2][3] We utilize an acidic mobile phase (0.1% Formic Acid or Phosphate Buffer pH 3.[1][3]0) to suppress ionization, ensuring the analyte remains in its neutral, protonated form for sharp peak shape.[1][2][3]

-

Detection:

Experimental Protocols

Sample Preparation[1][5][6]

Workflow A: Synthetic Reaction Mixtures (High Concentration)

-

Weigh 10 mg of sample into a 20 mL scintillation vial.

-

Dissolve in 10 mL DMSO (Stock A: 1 mg/mL).

-

Dilute Stock A 1:100 with Diluent to obtain working standard (10 µg/mL).[1][2][3]

-

Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Workflow B: Biological Matrix (Plasma/Microsomes) [1][2][3]

-

Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.

-

Add 10 µL of Internal Standard (e.g., 4-phenylphenol or deuterated analog).[1][2][3]

-

Add 500 µL of Ethyl Acetate . Vortex vigorously for 2 minutes.[1]

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant (organic layer) to a fresh glass tube.[1][2][3]

-

Evaporate to dryness under nitrogen stream at 40°C.

-

Reconstitute residue in 100 µL of Mobile Phase Initial Conditions (see below).

Chromatographic Conditions (HPLC/UPLC)

This generic method is robust and compatible with both UV and MS detection.[1][2][3]

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 100 x 2.1 mm, 1.8 µm or 3.5 µm | Provides high resolution for aromatic isomers.[1][2][3] |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses phenol ionization.[1][2] |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides lower backpressure and sharper peaks for aromatics than Methanol.[1][2][3] |

| Flow Rate | 0.3 mL/min (UPLC) or 1.0 mL/min (HPLC) | Optimized for column dimensions.[1][2][3] |

| Column Temp | 40°C | Improves mass transfer and reduces backpressure.[1][2] |

| Injection Vol | 2–5 µL | Prevent column overload. |

Gradient Table:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 20% |

| 1.0 | 20% |

| 6.0 | 90% |

| 8.0 | 90% |

| 8.1 | 20% |

| 10.0 | 20% (Re-equilibration) |[1][2][3]

Detection Parameters[1][2][3][7][8]

Option A: UV-Vis (Diode Array) [1][2][3]

-

Reference: 360 nm (to compensate for drift).

Option B: Mass Spectrometry (LC-MS/MS)

Method Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met before routine use.

System Suitability Testing (SST)

Run a standard (10 µg/mL) five times before sample analysis.[1][2][3]

Linearity & Range[1][3]

-

Curve: Plot Area vs. Concentration.[1][2]

must be > 0.999.[1][2][3] -

Weighting:

weighting is recommended for large dynamic ranges.[1][2]

Troubleshooting Guide (Expert Insights)

-

Issue: Peak splitting.

-

Issue: Low Sensitivity in MS.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for selecting the correct quantification path based on sample type.

Caption: Decision tree for selecting sample preparation and detection modes based on analyte concentration and matrix complexity.

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 486455-27-0).[1][2] Retrieved from [1][3]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10872659, this compound.[1][2][3] Retrieved from [1][3]

-

Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][2][3] (2018).[1][3] Retrieved from

-

Hage, D. S., & Carr, J. D. Analytical Chemistry and Quantitative Analysis.[1][2][3] (General reference for RP-HPLC mechanisms for biphenyls).

-

ResearchGate. Synthesis and properties of hydroxy tail terminated cyanobiphenyl liquid crystals. (Contextual reference for solubility and stability). Retrieved from

Sources

- 1. US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl - Google Patents [patents.google.com]

- 2. PubChemLite - this compound (C13H9NO) [pubchemlite.lcsb.uni.lu]

- 3. Crystal structure and Hirshfeld surface analysis of 3-cyano-4-hydroxy-2-(4-methylphenyl)-6-oxo-N-phenyl-4-(thiophen-2-yl)cyclohexane-1-carboxamide 0.04-hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 186590-04-5|4-Fluoro-3-hydroxybenzonitrile|BLD Pharm [bldpharm.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Hydroxyphenyl)benzonitrile

Executive Summary & Diagnostic Matrix

The synthesis of 4-(3-Hydroxyphenyl)benzonitrile via Suzuki-Miyaura coupling presents a classic "dual-trap" scenario. The molecule contains two functional groups that often lead to yield loss through distinct mechanisms:

-

The Nitrile Group (-CN): A soft nucleophile that can coordinate to Palladium, potentially poisoning the catalyst or slowing the catalytic cycle.

-

The Hydroxyl Group (-OH): An acidic proton (

) that dictates the product's solubility. This is the most common cause of "0% yield" or "low recovery" despite full conversion.

Before optimizing the catalyst, you must diagnose where the loss is occurring.

Diagnostic Flowchart

The following decision tree helps isolate whether the failure is chemical (reaction) or physical (isolation).

Figure 1: Diagnostic logic for isolating yield loss in biaryl nitrile synthesis.

The "Silent Killer": Workup & Isolation (The pH Trap)

Issue: The reaction requires a base (e.g.,

-

The Chemistry: At pH 10, the phenolic product exists as a phenoxide anion (deprotonated).

-

The Consequence: Phenoxides are highly water-soluble. If you perform a standard extraction (Water/Ethyl Acetate) without acidification, the product remains in the aqueous waste stream.

Corrective Protocol:

-

Quench: Cool reaction to room temperature.

-

Acidify: Carefully add 1M HCl (or saturated

followed by HCl) until the aqueous phase pH is 2–3 . This protonates the phenoxide back to the neutral phenol. -

Extract: Now extract with Ethyl Acetate. The neutral phenol will partition into the organic layer.

Reaction Optimization (Chemical Factors)

If your LCMS shows unreacted 4-bromobenzonitrile, the issue is catalytic turnover.

A. Nitrile Poisoning

The nitrile nitrogen has a lone pair that can bind to Pd(II) species, arresting the catalytic cycle (forming "palladacycles" or inactive complexes).

-

Solution: Use bulky, electron-rich phosphine ligands. S-Phos and X-Phos are superior here because their steric bulk prevents the linear nitrile group from approaching the metal center, while accelerating oxidative addition [1][2].

B. Protodeboronation

3-Hydroxyphenylboronic acid is prone to hydrolytic deboronation (losing the

-

Solution:

-

Reduce temperature to 60–80°C (avoid refluxing toluene at 110°C).

-

Switch base to

(anhydrous conditions often help) or use a mixed solvent system like DME/Water which is gentler than DMF [3].

-

Comparative Reagent Table

| Parameter | Standard (Risky) | Optimized (Recommended) | Rationale |

| Catalyst | |||

| Base | Potassium salts often provide better solubility/basicity balance. | ||

| Solvent | DMF | Dioxane/H2O (4:1) | DMF can decompose at high T; Dioxane is cleaner for workup. |

| Temp | 100°C+ | 80°C | Prevents protodeboronation of the phenol. |

Validated "Golden Batch" Protocol

This protocol is designed to minimize both chemical side-reactions and isolation losses.

Reagents:

-

4-Bromobenzonitrile (1.0 equiv)

-

3-Hydroxyphenylboronic acid (1.2 equiv)

- (0.03 equiv)

- (2.5 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Degassing (Critical): Sparge the Dioxane/Water mixture with Nitrogen or Argon for 15 minutes before adding catalyst. Oxygen promotes homocoupling and catalyst death.

-

Charging: Add halide, boronic acid, and base to the reaction vessel. Add the degassed solvent.

-

Catalyst Addition: Add Pd catalyst last. Seal the vessel immediately under inert atmosphere.

-

Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS.

-

Checkpoint: If SM remains after 6h, add 0.01 equiv fresh catalyst.

-

-

Workup (The pH Step):

-

Purification: Wash combined organics with Brine, dry over

, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Mechanism Visualization

Understanding the species in solution ensures you don't discard your product.

Figure 2: The solubility switch of the phenolic product dependent on pH.

Frequently Asked Questions (FAQ)

Q: Can I use the pinacol ester instead of the boronic acid? A: Yes, and it is often preferred. Pinacol esters are more stable towards protodeboronation and easier to purify. If you see significant "de-boronated" phenol in your crude, switch to the pinacol ester.

Q: My product is turning pink/brown on the column. Why? A: Phenols are prone to oxidation. Ensure your solvents are not contaminated with peroxides. Adding a small amount of acetic acid (1%) to your eluent can help keep the phenol protonated and reduce streaking/oxidation on silica.

Q: Can I protect the phenol before coupling? A: If the yield remains stubborn, yes. Protect the 3-hydroxyphenylboronic acid as a benzyl ether (OBn) or TBDMS ether . Perform the coupling (which will be high-yielding as it removes the acidic proton issue), then deprotect (Pd/C + H2 for Bn, or TBAF for TBDMS) in a subsequent step. This adds steps but guarantees yield [4].

References

-

Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

-

Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Scaling up the synthesis of 4-(3-Hydroxyphenyl)benzonitrile for preclinical studies

Introduction

Welcome to the Technical Support Hub for 4-(3-Hydroxyphenyl)benzonitrile . This guide is designed for process chemists and drug development professionals scaling up from gram-scale discovery to kilogram-scale preclinical batches.

This biphenyl intermediate is critical for various bioactive scaffolds (e.g., aromatase inhibitors, liquid crystals). The primary challenge in scaling this synthesis is preserving the nitrile moiety (susceptible to hydrolysis) while ensuring palladium clearance meets ICH Q3D guidelines (<10-20 ppm).

Module 1: The Optimized Scale-Up Protocol

We have deprecated the acid-catalyzed deprotection route in favor of a direct Suzuki-Miyaura Coupling using free phenolic boronic acids. This reduces step count and minimizes waste.[1][2]

Reaction Scheme

Reactants: 4-Bromobenzonitrile + 3-Hydroxyphenylboronic acid

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Robust, air-stable)

Solvent System: Toluene / Ethanol / Water (4:1:1)

Base: Potassium Carbonate (

Step-by-Step Methodology (1.0 kg Batch Basis)

| Step | Operation | Critical Parameter (Why?) |

| 1 | Charge Reactor | Load 4-Bromobenzonitrile (1.0 eq) and 3-Hydroxyphenylboronic acid (1.05 eq). |

| 2 | Solvent Addition | Add Toluene (8 vol), Ethanol (2 vol), and DI Water (2 vol). |

| 3 | Degassing | Sparge with |

| 4 | Catalyst Charge | Add Pd(dppf)Cl₂ (0.5 mol%). Add |

| 5 | Reaction | Heat to 75-80°C . Monitor by HPLC. Reaction typically complete in 4-6 hours. |

| 6 | Quench | Cool to 20°C. Adjust pH to ~6-7 with 1M HCl. Do not go < pH 4 to avoid precipitating impurities. |

| 7 | Scavenging | Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) at 50°C for 2 hours to remove Pd. |

| 8 | Crystallization | Phase separate. Concentrate organic layer. Swap solvent to Ethanol/Water (1:1) for recrystallization.[3][4][5] |

Module 2: Process Visualization

The following diagram outlines the logical flow of the synthesis and the critical decision nodes for troubleshooting.

Caption: Workflow for HPBN synthesis including critical quality checkpoints and potential failure modes.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by our users during scale-up.

Q1: I see a new impurity at RRT 0.85. My nitrile peak is decreasing.

Diagnosis: Nitrile Hydrolysis . The nitrile group (-CN) is sensitive to hydrolysis under basic aqueous conditions, especially at high temperatures, converting it to the primary amide (4-(3-hydroxyphenyl)benzamide). Corrective Action:

-

Temperature Control: Ensure reaction temperature does not exceed 80°C. Refluxing water/toluene (approx 85-90°C) is risky; use a jacketed reactor set to 78°C.

-